molecular formula C14H16 B1598436 2,6-Diethylnaphthalene CAS No. 59919-41-4

2,6-Diethylnaphthalene

Cat. No. B1598436
CAS RN: 59919-41-4
M. Wt: 184.28 g/mol
InChI Key: CJJFFBINNGWEBO-UHFFFAOYSA-N
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Description



  • 2,6-DMN is a polycyclic aromatic hydrocarbon derived from naphthalene by the addition of two methyl groups.

  • It is one of the ten dimethylnaphthalene isomers.





  • Synthesis Analysis



    • Alkylated naphthalenes (including 2,6-DMN) are found in low concentrations in crude oil and coal tar.

    • Separation is difficult and expensive due to the need for selective crystallization and adsorption.

    • Alternative routes to 2,6-DMN remain of interest.





  • Molecular Structure Analysis



    • Formula: C₁₂H₁₂

    • Molar mass: 156.228 g/mol

    • Structure:





  • Chemical Reactions Analysis



    • 2,6-DMN can be synthesized by methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts.

    • The product stream also contains other DMN isomers such as 2,7-DMN, 1,3-DMN, 1,2-DMN, and 2,3-DMN.





  • Physical And Chemical Properties Analysis



    • Melting point: Not specified

    • Boiling point: 264.4°C at 760 mmHg

    • Density: 1.0±0.1 g/cm³

    • Flash point: 110.5°C

    • Refractive index: 1.605

    • Molar refractivity: 53.7±0.3 cm³/mol




  • Scientific Research Applications

    Thermodynamic Properties and Fluorescence

    Santos et al. (2016) conducted a study on the thermodynamic properties and fluorescence of 2,6-diethylnaphthalene. They measured vapor pressures, determined molar enthalpies of combustion, and used differential scanning calorimetry to determine fusion properties. Additionally, they evaluated the thermodynamic stability in crystalline and gaseous phases and investigated fluorescence spectroscopy measurements in solution and solid state. This study highlights the material's physical properties and potential applications in fluorescence technologies (Santos, Oliveira, Ribeiro da Silva, & Monte, 2016).

    Catalysis and Methylation

    Research by Zhao et al. (2008) focused on shape-selective methylation of 2-methylnaphthalene over hydrothermally treated HZSM-5 zeolite catalysts. They used 2,6-diethylnaphthalene as part of their study, showing its role in catalytic processes and its significance in chemical synthesis, particularly in selective methylation reactions (Zhao et al., 2008).

    Sensor Technology

    Hosu et al. (2016) developed a peroxynitrite sensor using 2,6-diethylnaphthalene. They investigated the electropolymerization of this compound on screen printed carbon electrodes, highlighting its utility in electrochemical sensor technology. This application shows its potential in medical and environmental monitoring devices (Hosu, Constantinescu-Aruxandei, Jecu, Oancea, & Doni, 2016).

    Advanced Polymer Material Synthesis

    Nie et al. (2012) explored the shape-selective methylation of 2-methylnaphthalene for the synthesis of 2,6-dimethylnaphthalene, a key precursor for polyethylenenaphthalate. This study underscores the role of 2,6-diethylnaphthalene in the production of advanced polymer materials, crucial for various industrial applications (Nie, Janik, Guo, & Song, 2012).

    Safety And Hazards



    • Wear personal protective equipment and ensure adequate ventilation.

    • Avoid contact with skin, eyes, ingestion, and inhalation.




  • Future Directions



    • Further research is needed to improve the synthesis efficiency and selectivity of 2,6-DMN.

    • Investigate novel catalysts and reaction conditions for better yields and separation methods.




    Please note that this analysis is based on available information, and further studies may provide additional insights. 🌟


    properties

    IUPAC Name

    2,6-diethylnaphthalene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H16/c1-3-11-5-7-14-10-12(4-2)6-8-13(14)9-11/h5-10H,3-4H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CJJFFBINNGWEBO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=CC2=C(C=C1)C=C(C=C2)CC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H16
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70208637
    Record name Naphthalene, 2,6-diethyl-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70208637
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    184.28 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2,6-Diethylnaphthalene

    CAS RN

    59919-41-4
    Record name Naphthalene, 2,6-diethyl-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059919414
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Naphthalene, 2,6-diethyl-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70208637
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2,6-Diethylnaphthalene
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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